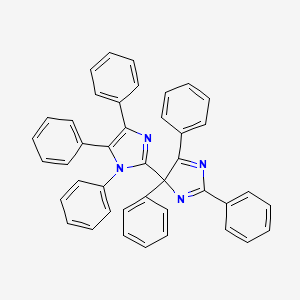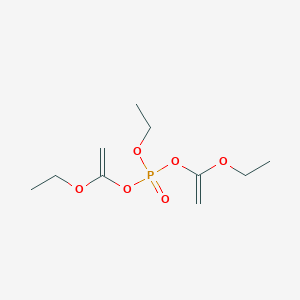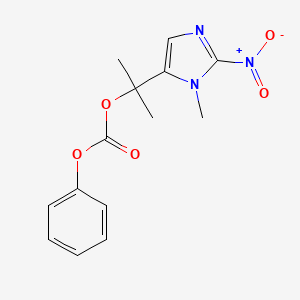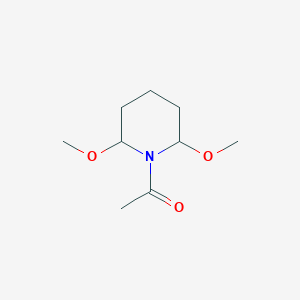![molecular formula C12H14Cl2N2O4 B14487988 Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate CAS No. 65976-67-2](/img/structure/B14487988.png)
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound features a nitro group and a bis(2-chloroethyl)amino group attached to a benzoate ester, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate typically involves the esterification of 4-aminobenzoic acid followed by the introduction of bis(2-chloroethyl)amino groups. The process begins with the protection of the carboxyl group of 4-aminobenzoic acid through methyl esterification. This intermediate is then reacted with ethylene oxide to introduce the bis(2-hydroxyethyl)amino groups, which are subsequently chlorinated to form the bis(2-chloroethyl)amino groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be hydrolyzed to form corresponding alcohols.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription . This mechanism is similar to that of other nitrogen mustard compounds, which are known for their cytotoxic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used in chemotherapy.
Melphalan: A nitrogen mustard derivative used to treat multiple myeloma and ovarian carcinoma.
Bis(2-chloroethyl)methylamine: Known for its use in chemical warfare and as a chemotherapeutic agent.
Uniqueness
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate is unique due to its combination of a nitro group and a bis(2-chloroethyl)amino group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for specific applications where both alkylation and nitro group reactivity are desired.
Propriétés
Numéro CAS |
65976-67-2 |
|---|---|
Formule moléculaire |
C12H14Cl2N2O4 |
Poids moléculaire |
321.15 g/mol |
Nom IUPAC |
methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate |
InChI |
InChI=1S/C12H14Cl2N2O4/c1-20-12(17)9-2-3-10(11(8-9)16(18)19)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3 |
Clé InChI |
NXWSYTUVJCFVMD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)N(CCCl)CCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)





![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)

